molecular formula C13H12O3 B1269930 3-Formyl-6-isopropylchromone CAS No. 49619-58-1

3-Formyl-6-isopropylchromone

Cat. No.: B1269930
CAS No.: 49619-58-1
M. Wt: 216.23 g/mol
InChI Key: FRRYMYQANNFABF-UHFFFAOYSA-N
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Description

3-Formyl-6-isopropylchromone, also known as 6-Isopropyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a heterocyclic aromatic compound. It is a derivative of chromone, a class of compounds known for their diverse biological activities. The molecular formula of this compound is C13H12O3, and it has a molecular weight of 216.23 g/mol . This compound is characterized by the presence of a formyl group at the third position and an isopropyl group at the sixth position of the chromone ring.

Scientific Research Applications

3-Formyl-6-isopropylchromone has several scientific research applications:

Safety and Hazards

3-Formyl-6-isopropylchromone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The future directions of 3-Formyl-6-isopropylchromone are not clearly defined in the available literature .

Relevant Papers One relevant paper discusses the synthesis, biological evaluation, and molecular modelling of this compound derived thiosemicarbazones as α-glucosidase inhibitors . This study could provide valuable insights into the potential applications of this compound in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formyl-6-isopropylchromone can be synthesized through various synthetic routes. One common method involves the reaction of 4-isopropylphenol with formylating agents under specific conditions. For instance, the reaction of 4-isopropylphenol with trimethylsilyl trifluoromethanesulfonate at room temperature, followed by the addition of 1-(2-fluorophenyl)-1,3-bis(trimethylsilyloxy)buta-1,3-diene in dichloromethane at 0-20°C for 12 hours, and subsequent treatment with hydrogen chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to suit industrial requirements.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-6-isopropylchromone undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The chromone ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: this compound can be converted to 3-carboxy-6-isopropylchromone.

    Reduction: The reduction of the formyl group yields 3-hydroxymethyl-6-isopropylchromone.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the chromone ring, depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formyl-6-methylchromone
  • 3-Formyl-6-nitrochromone
  • 3-Formyl-6-cyano-1H-indole
  • 4-Chloro-3-formyl-6-methylcoumarin
  • 6-Chloro-3-formyl-7-methylchromone

Uniqueness

3-Formyl-6-isopropylchromone is unique due to the presence of both a formyl group and an isopropyl group on the chromone ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable reagent in various research applications. Its ability to reverse multidrug resistance in cancer cells is particularly noteworthy .

Properties

IUPAC Name

4-oxo-6-propan-2-ylchromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRYMYQANNFABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350965
Record name 3-Formyl-6-isopropylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49619-58-1
Record name 3-Formyl-6-isopropylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-6-isopropylchromone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action for these thiosemicarbazones as α-glucosidase inhibitors?

A: While the provided abstract [] does not detail the specific mechanism of action for these compounds, it mentions "molecular modeling" as part of the research. This suggests that computational methods were used to investigate how these thiosemicarbazones interact with the α-glucosidase enzyme. Further research publications stemming from this work would likely provide details on the specific interactions, such as binding sites, key amino acid residues involved, and the potential for competitive or non-competitive inhibition.

Q2: How does the structure of these thiosemicarbazones relate to their activity as α-glucosidase inhibitors?

A: The abstract [] indicates that the research involves "synthesis, biological evaluation and molecular modelling" of these compounds. This implies that a series of 3-Formyl-6-isopropylchromone derived thiosemicarbazones were synthesized, their ability to inhibit α-glucosidase was evaluated, and molecular modeling studies were performed. Analyzing the structure-activity relationship (SAR) within this series of compounds could reveal which structural features are essential for potent inhibition and guide further optimization efforts.

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